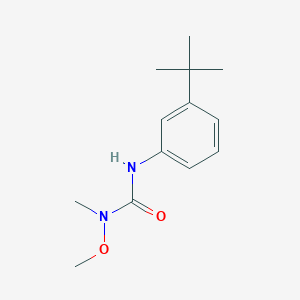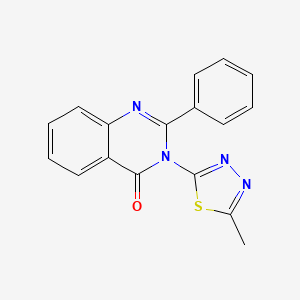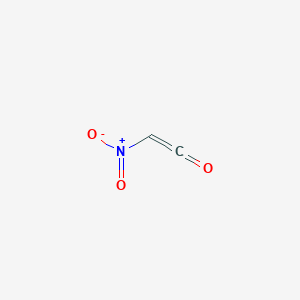
Ethenone, nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenone, nitro- is a compound that combines the properties of ethenone (also known as ketene) and a nitro group. Ethenone is a highly reactive organic compound with the formula C2H2O, characterized by its cumulative double bonds (C=C=O). The nitro group (NO2) is a functional group known for its electron-withdrawing properties, making compounds containing it highly reactive. The combination of these two groups in ethenone, nitro- results in a compound with unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenone can be synthesized through the thermal dehydration of acetic acid at temperatures between 700–750°C in the presence of triethyl phosphate as a catalyst . Another method involves the thermolysis of acetone at 600–700°C .
Industrial Production Methods: Industrial production of ethenone typically involves the dehydration of acetic acid due to its efficiency and scalability. The process requires careful control of temperature and the presence of catalysts to ensure high yields and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethenone, nitro- undergoes various types of chemical reactions, including:
Cycloadditions: The nitro group makes the compound a good candidate for [4+2] and [3+2] cycloaddition reactions.
Nucleophilic Additions: Due to the electron-deficient nature of the nitro group, ethenone, nitro- acts as an electrophile in nucleophilic addition reactions.
Radical Additions: The compound can participate in radical addition reactions, often at low temperatures.
Common Reagents and Conditions:
Cycloadditions: Cyclopentadiene and spiroheptadiene are common reagents used in cycloaddition reactions with ethenone, nitro-.
Nucleophilic Additions: Reagents such as amines and alcohols are commonly used in nucleophilic addition reactions.
Radical Additions: Radical initiators like peroxides can be used to facilitate radical addition reactions.
Major Products Formed:
Cycloadditions: The major products are cyclic adducts formed through the addition of the nitro group to the diene or dienophile.
Nucleophilic Additions: The products are typically nitro-substituted alcohols or amines.
Radical Additions: The products are often complex mixtures of nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ethenone, nitro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethenone, nitro- involves its high reactivity due to the presence of both the ethenone and nitro groups. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This allows it to participate in various addition reactions, forming stable adducts with nucleophiles. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .
Vergleich Mit ähnlichen Verbindungen
Nitroethylene (Nitroethene): A liquid organic compound with the formula C2H3NO2, known for its reactivity and use as an intermediate in chemical synthesis.
Ketene (Ethenone): The simplest member of the ketene class, used as a reagent for acetylations.
Uniqueness: Ethenone, nitro- is unique due to the combination of the highly reactive ethenone and the electron-withdrawing nitro group. This combination results in a compound with enhanced reactivity and versatility in chemical reactions compared to its individual components .
Eigenschaften
CAS-Nummer |
72751-68-9 |
|---|---|
Molekularformel |
C2HNO3 |
Molekulargewicht |
87.03 g/mol |
InChI |
InChI=1S/C2HNO3/c4-2-1-3(5)6/h1H |
InChI-Schlüssel |
QURRWEMWCKISRF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


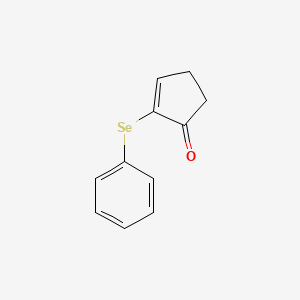
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
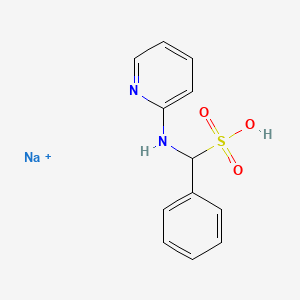
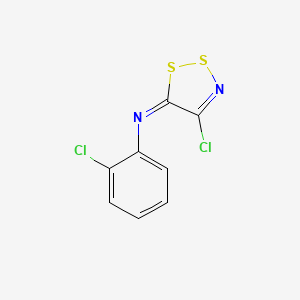
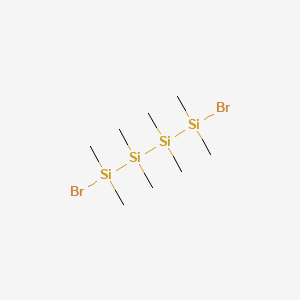
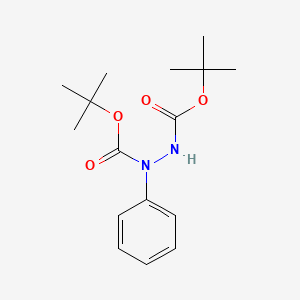
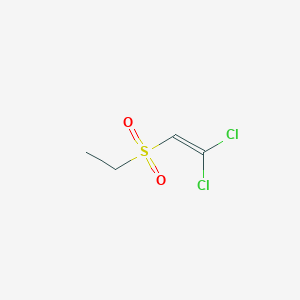
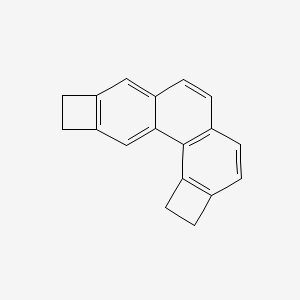
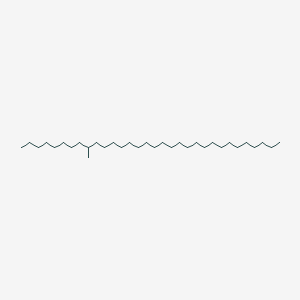

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
